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molecular formula C9H6ClNO B095892 8-Chloroquinolin-6-OL CAS No. 18119-24-9

8-Chloroquinolin-6-OL

Cat. No. B095892
M. Wt: 179.6 g/mol
InChI Key: NSFZSTFINAEFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671056B2

Procedure details

In a 500 ml 3-necked flask equipped with a mechanical stirrer, a reflux condenser, were added in order ferrous sulfate (2.0 g), 4-amino-3-chlorophenol hydrochloride (6.4 g, commercially available), nitrobenzene (2.9 mL) and a solution of boric acid (3.0 g) in glycerol (16 g). Then concentrated sulfuric acid (9 mL) was added drop by drop with cooling. The ice bath was removed and replaced by an oil bath and the mixture was heated cautiously to 120° C. for 2 hours, then at 150° C. and kept stirring under this temperature for 20 hours. After cooling, the reaction was poured on crushed ice and the resulting solution was neutralized with K2CO3. The product separated as a light brown solid that was filtered off, washed with water and hexanes and dried in a vacuum oven (35° C.) overnight giving 7 g (77%) of the desired product. MS (ES) m/z (relative intensity): 180 (M++−H, 100).
[Compound]
Name
ferrous sulfate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
16 g
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=1[Cl:10].[N+]([C:14]1[CH:19]=CC=C[CH:15]=1)([O-])=O.B(O)(O)O.S(=O)(=O)(O)O>OCC(CO)O>[Cl:10][C:4]1[CH:5]=[C:6]([OH:9])[CH:7]=[C:8]2[C:3]=1[N:2]=[CH:19][CH:14]=[CH:15]2 |f:0.1|

Inputs

Step One
Name
ferrous sulfate
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1)O)Cl
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
B(O)(O)O
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
16 g
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
at 150° C. and kept stirring under this temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml 3-necked flask equipped with a mechanical stirrer, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
replaced by an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
CUSTOM
Type
CUSTOM
Details
The product separated as a light brown solid that
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (35° C.) overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=C(C=C2C=CC=NC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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